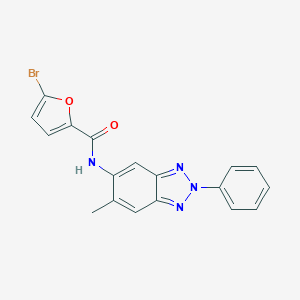![molecular formula C21H16N2O2S B251866 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251866.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide, also known as BPTES, is a small molecule inhibitor that has been identified as a potential therapeutic target for cancer treatment. BPTES has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer metabolism. In
Mechanism of Action
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is upregulated in many cancer cells, where it plays a critical role in providing energy and building blocks for tumor growth. By inhibiting glutaminase, this compound disrupts cancer cell metabolism, leading to a decrease in ATP production and ultimately inducing cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth. Additionally, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is its selectivity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide research. One area of interest is the development of more potent and selective glutaminase inhibitors. Additionally, the combination of this compound with other chemotherapeutic agents may have synergistic effects on cancer cell death. Finally, the use of this compound as a diagnostic tool for cancer detection and monitoring may have potential in the future.
Synthesis Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide involves several steps, including the reaction of 2-aminobenzothiazole with 4-bromoaniline, followed by the condensation of the resulting intermediate with phenoxyacetic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential as a cancer therapeutic agent. Several studies have demonstrated that this compound selectively inhibits the activity of glutaminase, leading to a decrease in the production of ATP and ultimately inducing cancer cell death. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and pancreatic cancer.
Properties
Molecular Formula |
C21H16N2O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H16N2O2S/c24-20(14-25-17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)26-21/h1-13H,14H2,(H,22,24) |
InChI Key |
PRVBUHYSNSQUAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)


![N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B251795.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide](/img/structure/B251797.png)
![3-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251801.png)



![2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide](/img/structure/B251805.png)
![N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B251806.png)
